
5-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxycarbonylphenyl)-2-methoxyphenol, 95% (5-ECPMP 95%) is an organic compound that is widely used in scientific research applications. It is a white crystalline solid with a molecular weight of 224.28 g/mol, and a melting point of 108-112 °C. 5-ECPMP 95% is a versatile compound that has a wide range of applications and can be used in various types of laboratory experiments.
Scientific Research Applications
5-ECPMP 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as β-lactams, amides, and heterocyclic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. In addition, it is used in the synthesis of polymers and in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-ECPMP 95% is not well understood. However, it is believed that the compound acts as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
5-ECPMP 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of various enzymes, including COX-2 and LOX. In addition, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative stress and to reduce the levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-ECPMP 95% in laboratory experiments include its low cost and availability, its stability, and its wide range of applications. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Future Directions
The future of 5-ECPMP 95% is promising. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, further research is needed to explore its potential as an antioxidant and anti-inflammatory agent.
Synthesis Methods
5-ECPMP 95% can be synthesized using several methods. One of the most common methods is the reaction of 4-ethoxycarbonylphenol with methanol in the presence of an acid catalyst. This reaction is carried out at a temperature of 60-80 °C in a solvent such as ethanol, isopropanol, or tert-butanol. The reaction is complete after about 2 hours and the product is then isolated by filtration and crystallization. The yield of the reaction is typically greater than 95%.
properties
IUPAC Name |
ethyl 4-(3-hydroxy-4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-20-16(18)12-6-4-11(5-7-12)13-8-9-15(19-2)14(17)10-13/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJIQGHAKXZRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685716 |
Source


|
| Record name | Ethyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261891-46-6 |
Source


|
| Record name | Ethyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

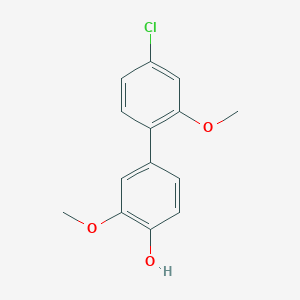
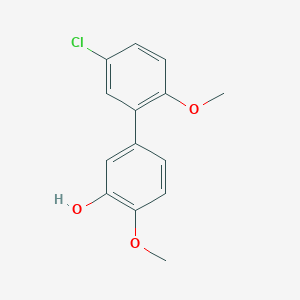





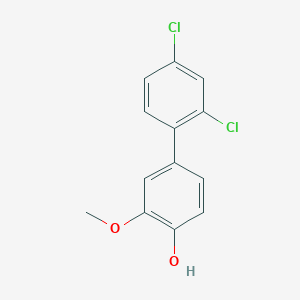
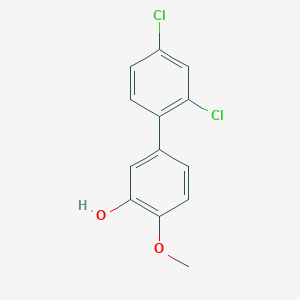
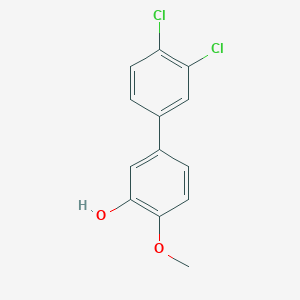
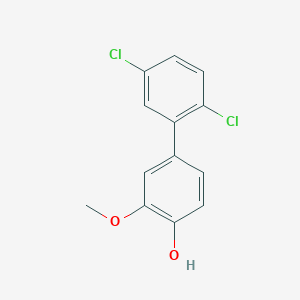
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380210.png)

